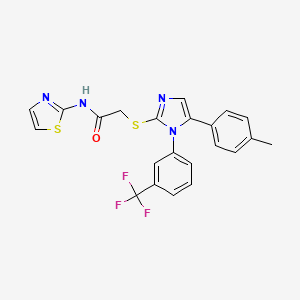

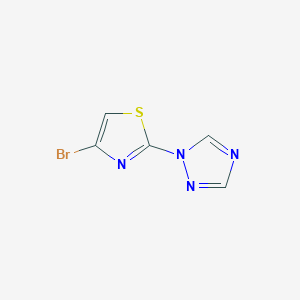

![molecular formula C10H8ClN3O B2842830 4-[(6-Chloropyridazin-3-yl)oxy]aniline CAS No. 30184-97-5](/img/structure/B2842830.png)

4-[(6-Chloropyridazin-3-yl)oxy]aniline

Overview

Description

“4-[(6-Chloropyridazin-3-yl)oxy]aniline” is a chemical compound with the CAS Number: 30184-97-5 . It has a molecular weight of 221.65 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “4-[(6-Chloropyridazin-3-yl)oxy]aniline” can be represented by the InChI Code: 1S/C10H8ClN3O/c11-9-5-6-10 (14-13-9)15-8-3-1-7 (12)2-4-8/h1-6H,12H2 .Physical And Chemical Properties Analysis

The compound has a melting point of 106-108 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index were not available in the search results.Scientific Research Applications

Polyaniline and Polypyrrole Synthesis

Studies have explored the oxidative polymerization of aniline and pyrrole, comparing their polymerization behaviors and resulting conductivities. For instance, aniline oxidizes in the presence of ammonium peroxydisulfate, producing polyaniline, a conducting polymer with applications ranging from alternative energy sources to non-linear optics. The oxidation conditions, such as the oxidant-to-monomer ratio, significantly affect the polymer's yield and electrical conductivity, highlighting the importance of reaction parameters in synthesizing high-performance materials (Blinova et al., 2007).

Electrochemical Degradation for Wastewater Treatment

Research on the electrochemical degradation of aniline derivatives, such as 4-chloroaniline, in wastewater treatment has shown promising results. These studies focus on the removal of contaminants through oxidative reactions, contributing to environmental cleanup and sustainable wastewater management practices (Brillas et al., 1995).

Novel Derivatives Synthesis and Biological Activities

Efforts in synthesizing novel derivatives of aniline-related compounds, including pyridazinones, have been made to explore their potential biological activities. For instance, reactions involving 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole led to the formation of pyridazinone derivatives with potential antibacterial properties (Abubshait, 2007).

Biomolecular Labeling and Ligations

Aniline catalysis has been applied in chemoselective ligation approaches for biomolecular labeling, offering rapid and high-yielding methods for attaching fluorescent labels or modifying peptides and proteins. This area of research has implications for bioconjugation and the development of diagnostic tools (Dirksen & Dawson, 2008).

Corrosion Inhibition

The study of aniline derivatives as corrosion inhibitors has revealed their effectiveness in protecting metals in acidic environments. These compounds adsorb onto metal surfaces, forming protective layers that mitigate corrosion, which is crucial for extending the lifespan of industrial materials (Daoud et al., 2014).

properties

IUPAC Name |

4-(6-chloropyridazin-3-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-5-6-10(14-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDYWPMIYVBINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-Chloropyridazin-3-yl)oxy]aniline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)

![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)

![[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2842754.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2842761.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2842768.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2842769.png)